molecular formula C6H9ClN2O B2951657 4-Amino-6-methylpyridin-2-ol hydrochloride CAS No. 2453324-49-5

4-Amino-6-methylpyridin-2-ol hydrochloride

Cat. No.: B2951657
CAS No.: 2453324-49-5
M. Wt: 160.6
InChI Key: HSQHYYPLCRXEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-methylpyridin-2-ol hydrochloride is a chemical compound with the molecular formula C6H9ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 4th position, a methyl group at the 6th position, and a hydroxyl group at the 2nd position, combined with hydrochloride. This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methylpyridin-2-ol hydrochloride typically involves the reaction of 4-amino-6-methylpyridine with hydrochloric acid. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Water or an organic solvent like ethanol

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methylpyridin-2-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and bases like sodium hydroxide (NaOH) are used in substitution reactions.

Major Products Formed

Scientific Research Applications

4-Amino-6-methylpyridin-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-6-methylpyridin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methylpyridine
  • 2-Amino-4-methylpyridine
  • 4-Amino-5-methyl-2-hydroxypyridine

Comparison

4-Amino-6-methylpyridin-2-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-6-methyl-1H-pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-4-2-5(7)3-6(9)8-4;/h2-3H,1H3,(H3,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQHYYPLCRXEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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